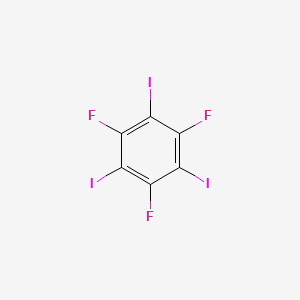

1,3,5-Trifluoro-2,4,6-triiodobenzene

Descripción

Significance within Halogenated Aromatic Compounds

The significance of 1,3,5-trifluoro-2,4,6-triiodobenzene within the broader class of halogenated aromatic compounds lies predominantly in its capacity to act as a potent and highly directional halogen-bond donor. mdpi.comoup.com Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The strength of this interaction can be tuned, and in the case of this compound, the presence of the strongly electron-withdrawing fluorine atoms enhances the electrophilic character of the iodine atoms. This makes it an exceptional building block in crystal engineering and the design of supramolecular assemblies. mdpi.comacs.org

The molecule's planar structure and the presence of three iodine atoms allow it to function as a tritopic halogen-bond donor, capable of forming up to three simultaneous halogen bonds. mdpi.com This multivalency is a key feature that distinguishes it from simpler iodinated aromatics and enables the construction of complex, multidimensional supramolecular architectures. nwpu.edu.cn Research has shown that the formation of one, two, or three halogen bonds can be influenced by steric and electronic factors, as well as competition with other noncovalent interactions like π-π stacking. mdpi.com

The table below summarizes some of the key properties of this compound.

| Property | Value |

| CAS Number | 84322-56-5 |

| Molecular Formula | C₆F₃I₃ |

| IUPAC Name | This compound |

| Physical Form | Solid |

Relevance in Contemporary Organic Synthesis Methodologies

In contemporary organic synthesis, the focus has expanded beyond the construction of covalent bonds to include the predictable assembly of molecules through noncovalent interactions. This is where this compound has found a significant niche. Its primary application in this context is as a synthon for the construction of co-crystals and other molecular solids with desired structural and functional properties. acs.orgnwpu.edu.cn

The ability of this compound to form robust and directional halogen bonds with a wide array of Lewis basic sites, such as nitrogen in heterocycles, oxygen in carbonyls and N-oxides, and even other halogens, makes it a versatile tool for synthetic chemists. acs.orgnumberanalytics.comnih.gov By co-crystallizing this compound with various organic molecules, researchers can systematically modify the crystal packing and, consequently, the bulk properties of the resulting materials. This methodology is central to the field of crystal engineering, where the goal is to design and synthesize functional solid-state materials with tailored optical, electronic, or mechanical properties.

Detailed research findings have demonstrated the formation of co-crystals with a variety of Lewis bases. For instance, co-crystallization with 1,10-phenanthroline (B135089) derivatives has been studied to understand the competition between halogen bonding and π-π stacking. mdpi.com Similarly, its interactions with benzoylpyridine isomers have been explored to create novel halogen-bonded co-crystals. acs.orgnumberanalytics.com These studies provide valuable insights into the principles of molecular recognition and self-assembly, which are fundamental to modern synthetic strategies.

The table below presents examples of co-crystals formed with this compound, highlighting the diversity of halogen-bond acceptors.

| Halogen-Bond Acceptor | Type of Interaction | Resulting Architecture |

| 1,10-Phenanthroline Derivatives | C−I⋯N halogen bond, π-π stacking | Supramolecular chains and networks |

| Benzoylpyridine Isomers | I···N and I···O halogen bonds | Halogen-bonded chains |

| Pyridine (B92270) N-oxide | C-I...O interactions | Three-component co-crystal with water |

Overview of Academic Research Trajectories for Perfluorinated Arenes

The academic research trajectories for perfluorinated arenes, a class of compounds to which this compound belongs, are driven by the unique properties imparted by the fluorine atoms. The high electronegativity of fluorine significantly alters the electronic landscape of the aromatic ring, leading to changes in reactivity, stability, and intermolecular interactions. numberanalytics.com

One major research thrust is in the field of materials science. Perfluorinated arenes are being investigated for their potential in organic electronics, where their electron-deficient nature makes them suitable as n-type semiconductors. acs.org The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous for electron transport. researchgate.net Furthermore, arene-perfluoroarene interactions are being exploited to control the self-assembly of molecules into well-ordered structures, which can enhance the performance of organic electronic devices. researchgate.net

Another significant area of research is in the development of new synthetic methodologies. The unique reactivity of fluorinated aromatics presents both challenges and opportunities for organic chemists. numberanalytics.com Research is focused on developing efficient and selective methods for the synthesis of complex fluorinated molecules for applications in pharmaceuticals and agrochemicals. numberanalytics.com The development of sustainable fluorination techniques is also a key area of interest. numberanalytics.com

The study of noncovalent interactions involving perfluorinated arenes, such as halogen bonding and arene-perfluoroarene stacking, continues to be a vibrant area of research. mdpi.comrsc.org These studies are crucial for advancing our understanding of supramolecular chemistry and for the rational design of new materials with tailored properties. The unique electronic and steric effects of fluorine substitution have a profound impact on the physical and chemical properties of these molecules, making them a fascinating subject for fundamental and applied research. numberanalytics.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-trifluoro-2,4,6-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAZOPPTLZSXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)F)I)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397333 | |

| Record name | 1,3,5-trifluoro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84322-56-5 | |

| Record name | 1,3,5-trifluoro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Trifluoro-2,4,6-triiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to 1,3,5-Trifluoro-2,4,6-triiodobenzene

The synthesis of this compound presents a notable challenge due to the presence of both highly electronegative fluorine atoms and bulky iodine atoms on the same aromatic ring. The preparation of this compound necessitates advanced synthetic strategies that allow for the precise introduction of these halogens onto the benzene (B151609) core. Key approaches include halogenation of pre-functionalized benzene rings, the use of specialized iodinating and fluorinating reagents, and the development of one-pot syntheses.

Halogenation Strategies for Benzene and Derivatives

The introduction of six halogen atoms onto a benzene ring requires robust halogenation methods. Electrophilic aromatic substitution is the fundamental reaction type employed for both iodination and fluorination. However, the reactivity of the aromatic ring is significantly influenced by the substituents already present.

Direct iodination of aromatic compounds is often a reversible process and requires the presence of an oxidizing agent to remove the hydrogen iodide byproduct and drive the reaction to completion. For deactivated substrates, such as those bearing multiple fluorine atoms, potent electrophilic iodinating species are necessary. Common methods for the iodination of benzene and its derivatives involve the use of molecular iodine in combination with an oxidizing agent like nitric acid or hydrogen peroxide. youtube.com The use of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, is also a standard practice to enhance the electrophilicity of the halogen. libretexts.org

The direct fluorination of aromatic rings with fluorine gas is highly exothermic and difficult to control, often leading to a mixture of products and degradation. Therefore, milder and more selective electrophilic fluorinating reagents have been developed.

Organoiodine(V) Reagent-Mediated Synthesis of Iodobenzenes

While not directly applied in a one-step synthesis of the title compound from benzene, organoiodine(V) reagents are powerful oxidants that can be used to generate electrophilic iodine species. Reagents such as iodosylbenzene (PhIO) and 2-iodoxybenzoic acid (IBX) are known to facilitate a variety of transformations, including the iodination of organic substrates. These hypervalent iodine compounds can activate iodine for electrophilic attack on an aromatic ring.

Fluorination Approaches for Aromatic Systems

Given the challenges of direct fluorination, modern synthetic chemistry relies on a variety of electrophilic fluorinating agents. Reagents such as Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used for the introduction of fluorine atoms onto aromatic rings under milder conditions. sigmaaldrich.comorganic-chemistry.org These reagents offer greater control and selectivity compared to elemental fluorine. For instance, Selectfluor™ is a user-friendly, stable reagent capable of fluorinating a broad range of organic substrates. sigmaaldrich.com Another powerful fluorinating agent is Xenon difluoride (XeF₂), which can fluorinate aromatic compounds, often in the presence of a catalyst such as hydrogen fluoride. nih.gov The choice of fluorinating agent is critical and depends on the nature of the substrate, particularly its electronic properties.

Precursors and Starting Materials for this compound

The synthesis of this compound typically starts from a pre-halogenated benzene derivative. The two most logical precursors are 1,3,5-trifluorobenzene (B1201519) and 1,3,5-triiodobenzene.

Utilization of 1,3,5-Triiodobenzene

A plausible synthetic route to this compound involves the direct fluorination of 1,3,5-triiodobenzene. This approach requires a potent electrophilic fluorinating agent capable of reacting with the electron-rich, yet sterically hindered, positions on the triiodinated ring.

| Starting Material | Reagent | Product | Notes |

| 1,3,5-Triiodobenzene | Electrophilic Fluorinating Agent (e.g., XeF₂, Selectfluor™) | This compound | This reaction would involve the substitution of the hydrogen atoms at the 2, 4, and 6 positions with fluorine. The choice of reagent and reaction conditions would be critical to achieve trifluorination without side reactions. |

Alternatively, the synthesis can commence from 1,3,5-trifluorobenzene, which would then undergo exhaustive iodination. Due to the deactivating effect of the three fluorine atoms, this transformation requires a highly reactive iodinating system. A combination of an iodine source and a strong oxidizing agent or a potent Lewis acid would be necessary to achieve the introduction of three iodine atoms.

| Starting Material | Reagent System | Product | Notes |

| 1,3,5-Trifluorobenzene | Iodine Source (e.g., I₂, ICl) + Oxidizing Agent/Lewis Acid | This compound | The strong deactivation of the ring by the fluorine atoms makes this a challenging electrophilic substitution. Harsh reaction conditions are likely required. |

A Korean patent describes a general method for preparing 2,4,6-triiodobenzene derivatives from 1,3,5-substituted benzene precursors using iodine chloride (ICl) and a base in a mixed solvent system, achieving high yields. thieme-connect.de This methodology could potentially be adapted for the iodination of 1,3,5-trifluorobenzene.

Fluorinated Building Blocks in Aromatic Synthesis

This compound serves as a versatile fluorinated building block in the construction of complex supramolecular architectures. mdpi.com The presence of three iodine atoms makes it an excellent halogen-bond donor. mdpi.comresearchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The strength of this interaction increases with the polarizability of the halogen atom, making iodine an effective halogen-bond donor.

The electron-withdrawing fluorine atoms enhance the halogen-bonding capability of the iodine atoms in this compound. mdpi.com This enhanced electrophilicity of the iodine atoms allows for the formation of robust and directional halogen bonds with various halogen-bond acceptors, such as nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.net This property has been exploited in crystal engineering to create co-crystals and other supramolecular assemblies with specific topologies and properties. mdpi.comacs.org For instance, it has been used in the construction of cocrystals with 1,10-phenanthroline (B135089) derivatives, where the number of halogen bonds formed can be influenced by other non-covalent interactions like π-π stacking. mdpi.com

Green Chemistry and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to design processes that are more environmentally benign.

Catalytic Approaches in Organoiodine Chemistry

The synthesis of organoiodine compounds, including this compound, can benefit from the application of catalytic methods. While specific catalytic systems for the tri-iodination of 1,3,5-trifluorobenzene are not extensively detailed in the literature, general green approaches to aromatic iodination are applicable. These methods often focus on avoiding stoichiometric amounts of hazardous reagents and employing catalysts that can be recycled and reused.

For the iodination of deactivated arenes, which includes 1,3,5-trifluorobenzene, methods have been developed that utilize molecular iodine in the presence of a catalytic amount of a strong acid or a Lewis acid. organic-chemistry.org The development of solid acid catalysts could offer a greener alternative to homogeneous acid catalysts, as they can be easily separated from the reaction mixture and potentially reused.

Furthermore, electrochemical methods present a promising green approach for the in-situ generation of iodinating agents. scbt.com This technique can avoid the use of chemical oxidizing agents, with electrons serving as the primary "reagent".

Atom Economy and Waste Reduction in Synthesis

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. ibchem.comrsc.org The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

The synthesis of this compound from 1,3,5-trifluorobenzene and iodine can be represented by the following balanced chemical equation, assuming an oxidizing agent like nitric acid is used, which is a common practice for iodinations:

C₆H₃F₃ + 3I₂ + 3HNO₃ → C₆F₃I₃ + 3H₂O + 3HNO₂

To calculate the theoretical atom economy for this reaction, we consider the molar masses of the reactants and the desired product.

Calculation of Atom Economy:

Molar mass of this compound (C₆F₃I₃): 509.78 g/mol

Molar mass of 1,3,5-Trifluorobenzene (C₆H₃F₃): 132.08 g/mol

Molar mass of Iodine (I₂): 253.81 g/mol

Molar mass of Nitric Acid (HNO₃): 63.01 g/mol

Total mass of reactants = (1 x 132.08) + (3 x 253.81) + (3 x 63.01) = 132.08 + 761.43 + 189.03 = 1082.54 g/mol

Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Atom Economy = (509.78 / 1082.54) x 100 ≈ 47.1%

This calculation indicates that a significant portion of the reactant mass is converted into byproducts (water and nitrous acid), highlighting an area for improvement from a green chemistry perspective. Future research could focus on developing synthetic routes with higher atom economy, for example, by using catalytic systems that regenerate the oxidizing agent or by exploring alternative reaction pathways that produce less waste.

Intermolecular Interactions and Supramolecular Assembly

π-Stacking Interactions in 1,3,5-Trifluoro-2,4,6-triiodobenzene Systems

In the crystal structure of a three-component system containing this compound, pyridine (B92270) N-oxide, and water, π-π stacking of the benzene (B151609) rings is described as the main organizational synthon, which is then complemented by the stronger, more directional C–I···O halogen bonds and hydrogen bonds. nih.gov This illustrates a hierarchical assembly process where different interactions operate in concert to build the final structure.

Quantum chemical calculations have been used to compare the energetic contributions of π-stacking and halogen bonding. These studies indicate that π-π stacking interactions between iodo-fluorobenzene molecules are considerably weaker than C–I···N halogen bonds. researchgate.net This energetic difference often leads to a structural competition, where the formation of a strong halogen bond can preclude or modify the geometry of a potential π-stacking interaction, and vice versa. researchgate.net The interplay between these orthogonal interactions is a key element in the crystal engineering of materials based on this compound.

Other Non-Covalent Interactions

Beyond the primary forces of halogen bonding and π-stacking, a network of weaker interactions contributes to the stability and specificity of the crystal structures formed by this compound.

The same co-crystal system with piperazine (B1678402) also exhibits weak C-H···I interactions. nih.goviucr.org These contacts between the hydrogen atoms of the piperazine and the iodine atoms of this compound add another layer of stabilizing forces within the supramolecular assembly.

The table below summarizes the observed weak hydrogen bonds in the this compound-piperazine (2/1) co-crystal.

| Interaction Type | Donor | Acceptor |

| C-H···F | Piperazine (C-H) | This compound (F) |

| C-H···I | Piperazine (C-H) | This compound (I) |

Specific research findings detailing the role and characteristics of F···F interactions in the solid-state structure of this compound were not found in the provided search results.

When crystallized in the presence of water, this compound can incorporate solvent molecules into its crystal lattice, leading to the formation of significant O-H···O hydrogen bonds. In the three-component co-crystal with pyridine N-oxide and water, these O-H···O interactions are a fundamental part of the supramolecular structure, complementing the primary π-π stacking and halogen-bonding synthons.

Crystal Engineering and Co-crystallization with this compound

The design and synthesis of co-crystals containing this compound are guided by the principles of halogen bonding, a highly directional and specific non-covalent interaction. This allows for the predictable assembly of molecules into desired architectures.

The primary design principle for forming co-crystals with this compound revolves around the concept of halogen bonding. In this interaction, the electron-deficient region on the iodine atoms, known as the σ-hole, interacts with electron-rich atoms (Lewis bases) such as nitrogen, oxygen, or sulfur. nih.govacs.org The strength of this bond is enhanced by the presence of electron-withdrawing fluorine atoms on the benzene ring, which makes the iodine atoms more electrophilic. oup.comnih.gov

Key design considerations include:

Halogen-bond donors and acceptors: this compound acts as a tritopic halogen-bond donor, capable of forming up to three halogen bonds. researchgate.net The choice of a halogen-bond acceptor, typically a Lewis base, is crucial in directing the final supramolecular architecture. acs.org Pyridine derivatives are commonly used acceptors due to the strong and directional nature of the N···I halogen bond. oup.comacs.org

Hierarchy of interactions: In systems with multiple potential acceptor sites, such as benzoylpyridine isomers which contain both a pyridine nitrogen and a carbonyl oxygen, the relative strength of the halogen bonds determines the final structure. Generally, the I···N halogen bond is stronger and shorter than the I···O interaction. acs.org

Anticooperativity: An interesting phenomenon observed with this compound is anticooperativity. The formation of one halogen bond at an iodine atom can decrease the likelihood of subsequent halogen bonds forming at the other iodine atoms on the same molecule. researchgate.net This effect can limit the ability to exploit the full potential of this tritopic donor. researchgate.netnih.gov

The stoichiometry of co-crystals involving this compound is a critical factor that influences the resulting crystal structure. By varying the ratio of the halogen-bond donor to the acceptor, a diverse range of supramolecular assemblies can be achieved.

For instance, in co-crystals with benzoylpyridine isomers, equimolar amounts of the donor and acceptor have been shown to form pure products. acs.org However, in the case of piperazine, a 2:1 stoichiometry of this compound to piperazine is observed. nih.gov In this structure, each piperazine molecule links two aromatic molecules via halogen bonds. nih.gov

The structural diversity is also evident in the different motifs formed. Co-crystallization with various Lewis bases can lead to discrete assemblies or extended networks. oup.com For example, while some co-crystals form simple dimeric or trimeric structures, others can assemble into more complex one-dimensional (1D) chains or two-dimensional (2D) layers. oup.comacs.org

| Co-former | Stoichiometry (Donor:Acceptor) | Key Intermolecular Interactions | Resulting Supramolecular Motif |

|---|---|---|---|

| Benzoylpyridine Isomers | 1:1 | I···N, I···O halogen bonds, I···I contacts | Supramolecular chains and layers |

| Piperazine | 2:1 | I···N halogen bonds, C—H···F, C—H···I interactions | Discrete assemblies linking pairs of aromatic molecules |

| Pyridine N-oxide (with water) | 1:2 (with 1 water molecule) | C—I···O halogen bonds, O—H···O hydrogen bonds, π-π stacking | Three-component co-crystal with limited halogen bonding |

Mechanochemistry, specifically neat grinding (NG) and liquid-assisted grinding (LAG), has emerged as a powerful and environmentally friendly method for the synthesis of co-crystals of this compound. acs.org These solvent-free or low-solvent methods offer several advantages over traditional solution-based crystallization, including reduced solvent waste and often faster reaction times. acs.orgrsc.org

In the synthesis of co-crystals with benzoylpyridine isomers, both LAG (with a small amount of ethanol) and NG have been successfully employed. acs.org For example, α-(titfb)(2bzpy) and α-(titfb)(4bzpy) were prepared by LAG, while β-(titfb)(2bzpy) and β-(titfb)(4bzpy) were obtained through NG. acs.org This demonstrates that different polymorphs of the same co-crystal can sometimes be accessed by varying the mechanochemical method. A spectacular 2D Halogen Bond Organic Framework (XBOF) was also prepared by the mechanochemical solvent-drop grinding method starting from 2,7-dipyridylfluorene and this compound tectons.

While mechanochemical methods are effective, solution-based crystallization remains a common technique for growing high-quality single crystals suitable for X-ray diffraction analysis. The choice of solvent can significantly influence the outcome of the co-crystallization process, including the stoichiometry and even the polymorphic form of the resulting co-crystal.

For the co-crystals of this compound with benzoylpyridine isomers, various solvents were used to obtain single crystals. For instance, α-(titfb)(2bzpy) and α-(titfb)(3bzpy) were recrystallized from acetone, while β-(titfb)(2bzpy) was prepared from a hot mixture of methanol and butan-1-ol. acs.org α-(titfb)(4bzpy) was crystallized from hot ethanol. acs.org The co-crystal with piperazine was obtained from a mixed solvent system of chloroform and ethanol. nih.gov These examples highlight that the optimal solvent system can vary depending on the specific co-former being used.

Supramolecular Architectures and Topological Features

The interplay of halogen bonds and other weaker intermolecular interactions directs the assembly of this compound and its co-formers into a variety of supramolecular architectures with distinct topological features.

A common supramolecular motif observed in the co-crystals of this compound is the formation of one-dimensional (1D) chains. These chains are typically sustained by halogen bonds. For example, in the co-crystal α-(titfb)(4bzpy), molecules are connected into supramolecular chains through I···N and I···O halogen bonds. acs.org

These 1D chains can further self-assemble into two-dimensional (2D) layered structures through weaker interactions. In the case of α-(titfb)(4bzpy), the third iodine atom of the donor molecule participates in a type II interhalogen I···I contact, which interconnects the chains into layers. acs.org Similarly, in the 2:1 co-crystal with piperazine, the aromatic molecules lie in layers, and pairs of these molecules in adjacent layers are connected by halogen bonding to a single piperazine molecule. nih.gov The formation of a 2D Halogen Bond Organic Framework (XBOF) has also been reported, showcasing the potential for creating highly ordered, extended networks.

Influence of Molecular Isomers on Supramolecular Structure

The isomeric nature of guest molecules co-crystallizing with this compound can profoundly influence the resulting supramolecular architecture. This principle is clearly illustrated in the halogen-bonded co-crystals formed between TFTIB and three structural isomers of benzoylpyridine (2-benzoylpyridine, 3-benzoylpyridine, and 4-benzoylpyridine). acs.org

The different isomeric forms of benzoylpyridine lead to distinct supramolecular patterns:

With 2-benzoylpyridine (α- and β-polymorphs): In the α-form, a simple I···N halogen bond is observed. The β-form, however, shows the benzoylpyridine acting as a ditopic acceptor, forming chains.

With 3-benzoylpyridine: This isomer consistently forms halogen-bonded chains where TFTIB acts as a ditopic donor, interacting with both the nitrogen and oxygen of the acceptor. acs.org

With 4-benzoylpyridine (α- and β-polymorphs): Both polymorphs exhibit halogen-bonded chains where the benzoylpyridine is a ditopic acceptor.

This systematic study of isomers demonstrates that subtle changes in the molecular structure of the halogen bond acceptor can lead to significant variations in the supramolecular assembly, including the formation of different packing motifs and even polymorphism. acs.org The reliability of the carbonyl oxygen as a halogen-bond acceptor, even in the presence of the typically stronger pyridine nitrogen acceptor, is a key finding from these isomeric studies. acs.org

| Isomeric Acceptor | Key Supramolecular Motif | Halogen Bonds Formed | Reference |

| α-(TFTIB)(2-bzpy) | Dimer | I···N | acs.org |

| β-(TFTIB)(2-bzpy) | Chain | I···N, I···O | acs.org |

| (TFTIB)(3-bzpy) | Chain | I···N, I···O | acs.org |

| α-(TFTIB)(4-bzpy) | Chain | I···N, I···O | acs.org |

| β-(TFTIB)(4-bzpy) | Chain | I···N, I···O | acs.org |

This table summarizes the influence of benzoylpyridine isomers on the resulting supramolecular structures when co-crystallized with this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Interactions involving 1,3,5-Trifluoro-2,4,6-triiodobenzene

Theoretical and computational studies have been instrumental in elucidating the nature and strength of noncovalent interactions involving this compound (TFTIB). This powerful halogen-bond donor has been the subject of numerous quantum chemical calculations to understand its interaction behavior, particularly the formation of halogen bonds with various Lewis bases.

Density Functional Theory (DFT) calculations have been widely employed to investigate the halogen bonds formed by this compound. As a tritopic halogen-bond donor, TFTIB has the potential to form up to three C−I⋯N halogen bonds with Lewis bases containing nitrogen atoms. researchgate.net DFT studies have revealed a notable anticooperativity effect on these interactions; the strength of the C−I⋯N halogen bonds weakens as more Lewis bases coordinate to the central TFTIB molecule. researchgate.net

| Complex | C-I Bond Length (Å) | I⋯N Distance (Å) | C−I⋯N Halogen Bond Strength (kcal/mol) |

| TFTIB + 1 Pyridine (B92270) | - | - | -8.65 |

| TFTIB + 2 Pyridines | - | - | -7.70 |

| TFTIB + 3 Pyridines | - | - | -6.90 |

| TFTIB + 1 DMAP | - | - | -10.15 |

| TFTIB + 2 DMAPs | - | - | -8.55 |

| TFTIB + 3 DMAPs | - | - | -7.10 |

Data derived from calculations at the ωB97X-D/def2-TZVPP level of theory, as reported in related studies. researchgate.net DMAP refers to 4-(N,N-dimethylamino)pyridine.

Molecular Electrostatic Potential (MEP) analysis is a crucial tool for understanding and predicting the sites of noncovalent interactions. For this compound, the presence of three electron-withdrawing fluorine atoms significantly enhances the anisotropy of the electron density distribution around the iodine atoms. ecm35.com This creates regions of positive electrostatic potential, known as σ-holes, on the outermost portion of the iodine atoms, aligned with the C-I covalent bonds. iucr.orgresearchgate.net

These positive σ-holes (V_s,max) are the primary sites for electrophilic attack and are responsible for the strong halogen-bonding donor capability of TFTIB. iucr.org Computational studies have compared the σ-hole on the iodine atoms with the π-hole located above the center of the aromatic ring. researchgate.netmdpi.com The σ-hole on iodine is reported to be significantly more positive, making it a much stronger site for interaction with Lewis bases. researchgate.netmdpi.com For haloperfluorobenzenes in general, these σ-hole values can range from approximately +21 to +33 kcal/mol. researchgate.net The pronounced positive character of the σ-holes on the iodine atoms in TFTIB explains its widespread use in constructing supramolecular assemblies through halogen bonding. researchgate.net

Noncovalent Interaction (NCI) analysis, particularly through NCI plots (also known as Reduced Density Gradient or RDG plots), provides a powerful visual method for identifying and characterizing weak interactions in real space. acs.org In studies of complexes involving this compound, NCI plot analysis is used to confirm and visualize the halogen bonds. acs.orgacs.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a rigorous method used to analyze the electron density (ρ) topology to characterize chemical bonding. ecm35.com In the context of this compound, QTAIM analysis is applied to its cocrystals to precisely define and quantify the nature of the halogen bonds. ecm35.comiucr.orgacs.orgacs.org

A key feature of QTAIM is the identification of a bond critical point (BCP) along a bond path connecting two interacting atoms, in this case, the iodine donor and the Lewis base acceptor. iucr.orgacs.org The presence of a BCP and a bond path is a definitive indicator of an interaction. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the bond's strength and character. iucr.org For the halogen bonds formed by TFTIB, QTAIM analysis reveals BCPs between the iodine and acceptor atoms, and the calculated electron density values at these points are consistent with strong, closed-shell interactions, which are characteristic of strong halogen bonds. acs.orgacs.org This method allows for a direct comparison of the strengths of different halogen bonds within the same crystal structure. ecm35.com

The Electron Localization Function (ELF) is a theoretical tool used to map the electron pair probability in molecular systems, providing a clear picture of core, bonding, and non-bonding (lone pair) electrons. acs.orgrsc.org For complexes of this compound, ELF analysis is employed to further understand the electronic characteristics of the C-I⋯A halogen bond. acs.org

By partitioning the molecular space into basins of attractors corresponding to electron pairs, ELF analysis can characterize the nature of the interaction. researchgate.net It helps to visualize the distribution of valence electrons and provides insight into how the electron density is reorganized upon the formation of a halogen bond. This analysis serves as a complementary method to QTAIM and NCI, offering a different perspective on the electronic structure of the interaction and confirming the nature of the bonding between the TFTIB donor and the Lewis base acceptor. acs.orgrsc.org

Natural Bond Orbital (NBO) analysis is a computational method that provides a quantitative description of charge transfer and orbital interactions within a molecular system. It is particularly useful for understanding the covalent contribution to noncovalent interactions like halogen bonds. researchgate.netacs.orgacs.org

In studies of this compound complexes, NBO analysis is used to quantify the donor-acceptor orbital interaction that stabilizes the halogen bond. researchgate.net The analysis consistently identifies a significant charge transfer from a lone pair (n) orbital of the Lewis base acceptor (e.g., Nitrogen) to the empty antibonding sigma orbital (σ) of the C-I bond on TFTIB. researchgate.net This interaction is denoted as n(N)→σ(C−I). researchgate.net

The strength of this charge-transfer interaction is quantified by the second-order perturbation energy, E(2). acs.org NBO calculations on TFTIB complexes show that the E(2) values decrease as more Lewis bases are coordinated to the molecule, which is consistent with the anticooperativity effect observed in DFT calculations of bond strengths. researchgate.net This analysis confirms that orbital interactions play a crucial role in the formation and strength of halogen bonds involving TFTIB. researchgate.netacs.org

Theoretical Insights into σ-Hole and π-Hole Interactions

Theoretical studies have elucidated the nature of σ-holes and π-holes in this compound, which are key to understanding its ability to form halogen bonds and other non-covalent interactions.

The iodine atoms in this compound possess regions of positive electrostatic potential, known as σ-holes, located on the outermost portion of the atom, opposite to the C-I covalent bond. These σ-holes are responsible for the molecule's ability to act as a halogen bond donor. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring enhances the positive potential of these σ-holes.

Computational studies have quantified the depth of these σ-holes. In a study involving the homo-dimerization of this compound, the σ-hole on the iodine atom was found to be approximately three times deeper than the π-hole located above the benzene ring. researchgate.net This significant positive electrostatic potential makes the iodine atoms potent sites for interaction with nucleophiles. The interaction is highly directional, with a nearly linear geometry between the C-I bond and the interacting nucleophile, as observed in the co-crystal with piperazine (B1678402) where the C-I···N angle is 178.0(1)°. researchgate.netiucr.orgnih.gov

| Interaction Site | Estimated Depth (kcal/mol) | Relative Depth |

|---|---|---|

| σ-Hole on Iodine | ~34.2 | ~3x deeper than π-hole |

| π-Hole on Benzene Ring | 11.4 | Reference |

In addition to the σ-holes on the iodine atoms, this compound also features a region of positive electrostatic potential, or a π-hole, located above and below the plane of the benzene ring. This is a consequence of the electron-withdrawing nature of the fluorine and iodine substituents, which pull electron density away from the aromatic system.

Computational studies have characterized this π-hole, with one report indicating a depth of 11.4 kcal/mol. researchgate.net The presence of this π-hole allows the benzene ring itself to engage in non-covalent interactions with electron-rich species, a phenomenon that is crucial in the formation of various supramolecular assemblies. researchgate.net The interplay between σ-hole and π-hole interactions contributes to the complex crystal packing and co-crystallization behavior of this compound. researchgate.net

Theoretical calculations have been successfully employed to predict the stability of co-crystals containing this compound and to anticipate the outcomes of mechanochemical interconversion reactions. Periodic density-functional theory (DFT) calculations have been particularly useful in this regard.

For instance, in the study of co-crystals formed with pyrazine, DFT calculations were used to predict the thermodynamic stability and the likelihood of interconversion between different co-crystal forms. The calculated energies for these reactions were found to be in good agreement with experimental observations from liquid-assisted grinding. These computational methods provide a powerful tool for screening potential co-formers and for designing solid-state synthesis strategies.

| Reaction | Calculated Energy (PBE+D3) (kJ/mol) | Calculated Energy (PBE+MBD*) (kJ/mol) |

|---|---|---|

| (pyr)1/2(tftib) + 2,2'-bipy → (2,2'-bipy)(tftib) + ½ pyr | -3.4 | -4.7 |

| (pyr)1/2(tftib) + 4,4'-bipy → (4,4'-bipy)(tftib) + ½ pyr | -18.4 | -20.1 |

| (pyr)1/2(tftib) + tmpyr → (tmpyr)(tftib) + ½ pyr | -8.1 | -6.0 |

Molecular Dynamics and Simulation Studies

To date, specific molecular dynamics and simulation studies focusing exclusively on this compound are not widely available in the surveyed scientific literature. While such studies have been conducted on other halogenated organic molecules and related systems to investigate their dynamic behavior and intermolecular interactions in the condensed phase, a dedicated study on this particular compound has not been prominently reported. researchgate.net

Applications and Functional Materials Derived from 1,3,5 Trifluoro 2,4,6 Triiodobenzene

Optoelectronic Functional Materials

1,3,5-Trifluoro-2,4,6-triiodobenzene (TITFB) has emerged as a significant component in the creation of functional materials with unique optoelectronic properties. Its ability to form strong, directional halogen bonds and participate in other noncovalent interactions allows for the design of materials with tailored photophysical behaviors.

Room Temperature Phosphorescence (RTP) Properties

Recently, this compound has been identified as a simple, pure organic phosphor that exhibits near-infrared (NIR) room temperature phosphorescence (RTP). nih.govresearchgate.net This is a notable discovery, as most pure organic RTP materials are complex aromatic compounds. The TITFB crystal displays a longer phosphorescence lifetime compared to other multi-iodinated luminophors. nih.gov

The mechanism behind this prolonged lifetime is attributed to a novel "σ-hole and π-hole capture" of n-electrons. nih.govresearchgate.net The electron-withdrawing fluorine atoms enhance the electropositive region (σ-hole) on the covalently bonded iodine atoms. Computational and experimental studies support a model where these σ-holes, along with π-holes above the benzene (B151609) ring, restrict and stabilize n-electrons. This stabilization decreases the energy of the excited state and slows the rate of radiative decay, resulting in an ultralong lifetime for the phosphorescence. nih.govresearchgate.net This unique electron-capture model provides new insights into the design of organic materials with persistent RTP. nih.gov

Table 1: Phosphorescence Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Emission Type | Room Temperature Phosphorescence (RTP) | nih.govresearchgate.net |

| Spectral Range | Near-Infrared (NIR) | nih.gov |

| Key Feature | Prolonged phosphorescence lifetime | nih.gov |

Photoresponsive Behavior in Halogen-Bonded Complexes

The strong halogen-bonding donor capability of this compound has been harnessed to create photoresponsive supramolecular materials. researchgate.net When co-crystallized with derivatives of (E)-4-((4-alkoxyphenyl)diazenyl)pyridine (an azobenzene (B91143) compound), TITFB forms halogen-bonded complexes based on Pyridine-N···I interactions. researchgate.net

These complexes exhibit significant photoresponsive behavior. Upon illumination with UV light, the azobenzene component undergoes a reversible trans-to-cis isomerization. This molecular motion within the crystal lattice changes the optical properties of the material. The formation of these complexes introduces a new class of photoresponsive materials self-assembled through halogen bonding, expanding their potential use in light-sensitive switches and optical data storage. researchgate.net

Advanced Materials Design through Crystal Engineering

Crystal engineering utilizes noncovalent interactions to control the assembly of molecules into predictable, ordered solid-state structures. This compound is an exemplary building block in this field due to its three iodine atoms, which act as powerful halogen-bond donors. mdpi.comnih.gov

The molecule's ability to form co-crystals with a wide range of halogen-bond acceptors, including neutral Lewis bases like nitrogen-containing heterocycles (e.g., phenanthroline, benzoylpyridine) and N-oxides, has led to a diverse array of supramolecular architectures. mdpi.comnih.govthermofisher.com

Research has shown that there is a delicate competition between C−I⋯N halogen bonds and π⋯π stacking interactions in these systems. nih.gov The number of halogen bonds formed by a single TITFB molecule—whether it acts as a monotopic, ditopic, or tritopic donor—can depend on the strength of competing π⋯π stacking forces between the aromatic rings. nih.govsigmaaldrich.com For instance, in complexes with 1,10-phenanthroline (B135089) derivatives, if strong π⋯π stacking occurs, a TITFB molecule may only form one C−I⋯N halogen bond. Conversely, where stacking interactions are weaker, it can form two such bonds. nih.gov This interplay allows for fine-tuning of the resulting crystal structures, leading to materials with intriguing topologies and properties potentially useful in optoelectronics. nih.gov

Table 2: Examples of Co-crystals Formed with this compound

| Co-former (Halogen Bond Acceptor) | Resulting Interaction/Architecture | Reference |

|---|---|---|

| Piperazine (B1678402) | Forms a 2:1 co-crystal with a moderately strong C—I⋯N halogen bond. | researchgate.net |

| Pyridine (B92270) N-oxide / Water | A three-component co-crystal (1:2:1) built from C—I⋯O halogen bonds, hydrogen bonds, and π–π stacking. | sigmaaldrich.comfishersci.no |

| Benzoylpyridine Isomers | Forms novel cocrystals where benzoylpyridine can act as a ditopic acceptor via both its nitrogen and oxygen atoms. | thermofisher.com |

Intermediates in Organic Synthesis and Functionalization

This compound is recognized as a useful intermediate in organic synthesis. thermofisher.comfishersci.no Its structure, featuring three reactive C-I bonds activated by electron-withdrawing fluorine atoms, makes it a valuable precursor for creating more complex, highly functionalized aromatic compounds.

Strategies for Further Derivatization

The three iodine atoms on the benzene ring serve as reactive handles for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. Although specific, published examples of such reactions with this compound are not widespread in the surveyed scientific literature, the reactivity of similar polyhalogenated aromatic compounds is well-established.

Aryl iodides are excellent substrates for reactions such as:

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, enabling the introduction of acetylenic moieties.

Suzuki-Miyaura Coupling: This versatile reaction involves coupling with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, allowing for the attachment of various aryl, vinyl, or alkyl groups.

The presence of three C-I bonds on the TITFB scaffold offers the potential for sequential or exhaustive couplings, allowing for the controlled, stepwise construction of complex, star-shaped molecules from a central core.

Role in the Synthesis of Fluorinated Compounds

Fluorinated compounds are of immense interest in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, lipophilicity, and binding affinity. Polyhalogenated fluorobenzenes serve as key building blocks for introducing a fluorinated aromatic core into a target molecule.

This compound can act as a scaffold to build larger, fluorine-containing molecules. By replacing the iodine atoms via cross-coupling reactions, the trifluorinated benzene ring can be incorporated into polymers, dendrimers, or complex organic frameworks, yielding advanced materials that benefit from the electronic properties and stability of the C-F bonds.

(Potential) Biological and Pharmaceutical Applications

While this compound is commercially available and noted by chemical suppliers as being useful for biological applications and as an intermediate in organic synthesis, a thorough review of scientific literature and patent databases does not reveal specific, detailed examples of its use in biological or pharmaceutical research. fishersci.nothermofisher.comscbt.com There is a lack of published studies where this particular compound has been explicitly evaluated for biological activity or utilized as a direct precursor in the synthesis of pharmaceutical agents. One study noted its potential as a near-infrared (NIR) phosphor, which could have implications for biological sensing and imaging, but this was not explored in a biological context. researchgate.net The potential for this compound in biological applications can, therefore, be inferred primarily from the well-documented roles of its constituent functional groups—iodine and fluorine—in medicinal chemistry. The three iodine atoms make it a candidate for use in X-ray contrast agents or as a heavy atom carrier, while the fluorine atoms can significantly influence the properties of any derivative molecules. google.com

Influence of Fluorine on Bioactivity (General)

The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry used to enhance the therapeutic potential of drug candidates. tandfonline.comnih.gov The unique properties of the fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov Strategically placing fluorine in a biologically active molecule can lead to significant improvements in potency, stability, and bioavailability. sciencedaily.com

Key effects of fluorine substitution on the bioactivity of molecules are summarized in the table below.

| Property Affected | General Effect of Fluorine Substitution |

| Metabolic Stability | Blocks metabolic oxidation at susceptible sites, increasing drug half-life. nih.govacs.org |

| Physicochemical Properties | Alters pKa, dipole moment, and conformation. tandfonline.comnih.gov |

| Binding Affinity | Can increase binding affinity to target proteins through various interactions. tandfonline.comnih.gov |

| Lipophilicity & Permeability | Generally increases lipophilicity, which can enhance membrane permeation. nih.govmdpi.com |

Detailed Research Findings:

Improved Metabolic Stability: One of the most common reasons for introducing fluorine is to block metabolic soft spots. The carbon-fluorine (C-F) bond is exceptionally strong (around 109 kcal/mol) and not easily cleaved by metabolic enzymes. nih.govacs.org By replacing a metabolically vulnerable hydrogen atom with fluorine, chemists can prevent cytochrome P450 (CYP) mediated hydroxylation, a common metabolic pathway that deactivates many drugs. acs.org This enhanced stability can lead to a longer drug half-life and improved pharmacokinetic profiles. nih.gov For example, the introduction of fluorine into the structure of melphalan, a nitrogen-based cytotoxic drug, increases its metabolic stability compared to the non-fluorinated version. nih.gov

Modulation of Physicochemical Properties (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. tandfonline.comnih.gov When placed near an ionizable functional group, such as an amine, it can significantly lower the group's pKa (making it less basic). nih.govsci-hub.st This change can be crucial for optimizing a drug's properties. A lower pKa can reduce unwanted ionization at physiological pH, which may lead to improved oral absorption and better membrane permeability, as the neutral form of a drug more readily crosses cell membranes. tandfonline.comnih.gov

Increased Binding Affinity: The substitution of hydrogen with fluorine can enhance a ligand's binding affinity for its target protein. tandfonline.com Although fluorine is a poor hydrogen bond acceptor, it can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls (C–F···C=O). nih.govnih.gov These interactions, observed in high-resolution crystal structures of protein-ligand complexes, can significantly contribute to binding energy. nih.gov Furthermore, because fluorine is similar in size to hydrogen, this substitution can be made without causing significant steric hindrance in the protein's binding pocket. nih.gov

Enhanced Lipophilicity and Permeability: Fluorination typically increases a molecule's lipophilicity (its tendency to dissolve in fats and lipids), which is often measured by the octanol-water partition coefficient (logP). nih.govmdpi.com This increased lipophilicity can improve a drug's ability to permeate biological membranes, which is essential for reaching its site of action, particularly for drugs targeting the central nervous system (CNS). nih.govnih.gov For instance, in certain antibiotics, the addition of a fluorine atom was found to increase cell penetration by 1–70 fold, partly due to increased lipophilicity. tandfonline.com However, the effect of fluorination on lipophilicity can be complex and context-dependent. researchgate.netacs.org

The table below details the comparative properties of hydrogen and fluorine that are relevant to drug design.

| Property | Hydrogen (H) | Fluorine (F) | Implication in Drug Design |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine acts as a good bioisostere for hydrogen due to similar size, minimizing steric clashes at the target site. tandfonline.comnih.gov |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | The high electronegativity of fluorine alters local electronic environments, affecting pKa and dipole moments. tandfonline.comnih.gov |

| Bond Energy (C-X) | ~99 kcal/mol | ~109 kcal/mol | The strong C-F bond enhances metabolic stability by blocking sites of oxidation. nih.govacs.org |

| Lipophilicity Contribution | Lower | Higher | Generally increases the overall lipophilicity of a molecule, potentially improving membrane permeability. tandfonline.commdpi.com |

Future Research Directions and Unexplored Avenues

Expansion of Halogen Bond Acceptor Scope

The utility of 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB) in crystal engineering is largely defined by its interactions with halogen bond acceptors. mdpi.com While its capacity to form strong C—I⋯N halogen bonds with Lewis bases containing electron-rich nitrogen atoms is well-established, the full scope of its acceptor partners remains an area ripe for exploration. mdpi.com

Detailed research has focused on cocrystals formed with various N-heterocyclic compounds, such as 1,10-phenanthroline (B135089) derivatives and isomers of benzoylpyridine. mdpi.comacs.org These studies have provided valuable insights into the competition between different acceptor sites and other non-covalent interactions. For instance, in cocrystals with benzoylpyridine, TFTIB has been shown to interact with both pyridine (B92270) nitrogen and carbonyl oxygen atoms, demonstrating its versatility. acs.org However, a general preference for the formation of I⋯N halogen bonds over I⋯O interactions has been noted. acs.org The study of a three-component cocrystal involving pyridine N-oxide and water further highlights the compound's ability to engage in multiple C—I⋯O interactions. nih.gov

Future research should systematically expand beyond conventional nitrogen and oxygen acceptors. A frontier lies in exploring interactions with a broader range of Lewis bases. This includes:

Anionic Acceptors: Investigating halide ions (e.g., Br⁻, Cl⁻) to create charged, halogen-bonded frameworks.

π-Systems: Probing interactions with electron-rich aromatic rings or alkynes, where the π-cloud acts as the halogen bond acceptor.

Chalcogen and Pnictogen Acceptors: Systematically studying interactions with sulfur, selenium, phosphorus, and arsenic-containing molecules to understand the strength and directionality of these less common halogen bonds.

Ambidentate Acceptors: Designing and studying acceptors with multiple, competing sites (e.g., N, S, or O) to better understand the selectivity rules governing halogen bond formation.

| Halogen Bond Acceptor Class | Specific Examples Studied | Key Findings | Reference |

|---|---|---|---|

| N-Heterocycles | 1,10-Phenanthroline derivatives, Benzoylpyridine isomers, Acridine, Pyridine | Forms strong, directional C—I⋯N bonds; competition with π-π stacking observed. | mdpi.comacs.orgresearchgate.net |

| N,O-Ambidentate Acceptors | Benzoylpyridine isomers, Pyridine N-oxide | Can participate in both I⋯N and I⋯O bonds, with a general preference for nitrogen. | acs.orgnih.gov |

Development of Novel Synthetic Pathways with Enhanced Selectivity

Currently, this compound is commercially available and is primarily used as a building block or intermediate in organic synthesis. fishersci.no However, detailed literature on novel, high-yield, and selective synthetic pathways for this specific polysubstituted benzene (B151609) is not extensively documented in the public domain. The development of such methods represents a critical avenue for future research.

The synthesis of polysubstituted benzenes often requires careful strategic planning to control the regioselectivity of sequential electrophilic aromatic substitution reactions. libretexts.orgpressbooks.pub The directing effects of existing substituents on the benzene ring are paramount in determining the position of incoming groups. fiveable.me Future research in this area could focus on:

Stepwise Halogenation: Developing optimized, high-yield protocols for the stepwise fluorination and iodination of benzene or pre-functionalized precursors. This would involve investigating a range of halogenating agents and catalysts to control the precise placement of each halogen atom and minimize the formation of undesired isomers.

Ortho-Directed Metallation: Exploring directed ortho-metallation (DoM) strategies, where an existing functional group directs deprotonation and subsequent iodination to specific adjacent positions, followed by fluorination steps.

Catalytic Cross-Coupling: Investigating the potential of modern cross-coupling reactions to construct the target molecule from simpler, pre-halogenated building blocks. This could offer a more convergent and potentially more selective approach than traditional electrophilic substitution.

Achieving enhanced selectivity in the synthesis of this compound would not only improve its accessibility and reduce costs but also facilitate the creation of derivatives with tailored properties for advanced applications.

Advanced Spectroscopic Characterization Techniques for Intermolecular Interactions

While single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of TFTIB-based cocrystals, it provides a static picture of the crystalline state. Future research should increasingly employ advanced spectroscopic techniques, often coupled with theoretical calculations, to gain a deeper, dynamic understanding of the intermolecular interactions in both solid and solution phases.

Raman Spectroscopy has emerged as a powerful, non-invasive tool for probing halogen bonds. researchgate.net The formation of a C—I⋯X halogen bond leads to a characteristic red shift (lowering of frequency) in the C—I stretching vibration, and the magnitude of this shift can be correlated with the strength of the interaction. acs.org Future studies could use Raman spectroscopy to:

Quantify the strength of halogen bonds with a wide variety of acceptors. acs.org

Study halogen-bonded complexes in different phases (solid, solution, melt).

Investigate the influence of environmental factors like pressure and temperature on halogen bond strength.

Solid-State NMR (ssNMR) Spectroscopy provides detailed information about the local chemical environment in solid materials. For halogen-bonded systems, ssNMR can detect the formation of cocrystals through significant changes in the chemical shifts of atoms near the interaction site (e.g., ¹³C, ¹⁵N). nih.govbohrium.com Future applications of ssNMR could involve:

Characterizing materials that are not amenable to single-crystal X-ray diffraction, such as microcrystalline powders or semi-ordered materials. bohrium.com

Probing the dynamics of molecules within halogen-bonded frameworks.

Measuring internuclear distances across the halogen bond to provide structural constraints.

High-Resolution X-ray Diffraction and Electron Density Analysis allows for the experimental mapping of the electron density distribution within a crystal. nih.gov This technique can visualize the "σ-hole"—the region of positive electrostatic potential on the iodine atom responsible for halogen bonding—and quantify the charge transfer upon its formation, offering a fundamental picture of the electronic nature of the interaction. acs.orgnih.gov

| Technique | Information Provided | Future Research Application | Reference |

|---|---|---|---|

| Raman Spectroscopy | Detects red shift in C—I vibrational frequency upon halogen bond formation, correlating to interaction strength. | Systematic quantification of bond strengths with diverse acceptors; phase-dependent studies. | acs.orgrsc.org |

| Solid-State NMR | Confirms cocrystal formation via chemical shift changes; provides local structural and dynamic information. | Characterization of microcrystalline materials; analysis of molecular motion in solids. | nih.govbohrium.com |

| High-Resolution X-ray Diffraction | Experimental mapping of electron density, visualization of the σ-hole, and quantification of charge transfer. | Fundamental electronic characterization of novel halogen bonds with unconventional acceptors. | nih.gov |

Exploration of Self-Assembly in Diverse Environments

The self-assembly of this compound is dictated by a delicate balance of competing intermolecular forces, primarily C—I⋯X halogen bonds and π-π stacking interactions. mdpi.com Understanding and controlling this competition is key to designing supramolecular architectures with desired topologies and properties. mdpi.com While much work has focused on bulk crystallization, significant opportunities exist in exploring self-assembly in more complex and constrained environments.

Future research should be directed towards:

Solution-Phase Assembly: Investigating the formation and stability of halogen-bonded aggregates in various solvents to understand how the environment mediates intermolecular interactions.

Surface-Confined Assembly: Using techniques like Scanning Tunneling Microscopy (STM) to study the 2D self-assembly of TFTIB and its cocrystals on conductive surfaces. This could lead to the fabrication of ordered, two-dimensional molecular networks with potential applications in nanoscale electronics.

Liquid Crystalline Phases: Exploring the use of TFTIB as a component in liquid crystal mixtures. Its rigid, disc-like shape and strong directional interactions could be harnessed to induce or modify liquid crystalline phases, leading to new photoresponsive or electro-responsive materials. mdpi.com

Multi-Component Systems: Moving beyond two-component cocrystals to deliberately design ternary or even quaternary systems (e.g., TFTIB, an acceptor, and a solvent molecule) to build more intricate and functional solid-state architectures. nih.gov

Integration into Multifunctional Materials Systems

A particularly exciting future direction is the integration of this compound into functional materials, leveraging its unique electronic properties and self-assembly capabilities.

A landmark study has identified TFTIB as a simple, pure organic near-infrared (NIR) phosphor that exhibits room temperature phosphorescence (RTP). researchgate.net The phosphorescence is attributed to a proposed σ-hole and π-hole capture mechanism that stabilizes the excited state and leads to a prolonged lifetime. researchgate.net This discovery opens a direct pathway for its use in advanced optoelectronic materials.

Future research efforts should focus on:

Organic Light-Emitting Diodes (OLEDs): Incorporating TFTIB as a phosphorescent dopant in the emissive layer of OLEDs. Research could optimize device architecture to maximize efficiency, brightness, and stability, particularly for NIR-emitting devices used in night-vision displays and biomedical imaging.

Biological Sensing and Imaging: Exploiting the long-lived RTP of TFTIB for applications in time-resolved bio-imaging and sensing. Its NIR emission is particularly advantageous as it falls within the biological transparency window, allowing for deeper tissue penetration.

Conductive Materials: Exploring the charge transport properties of halogen-bonded cocrystals of TFTIB. The combination of halogen bonding and π-π stacking could provide pathways for electron or hole transport, leading to the development of novel organic semiconductors.

By systematically pursuing these avenues, the scientific community can unlock the full potential of this compound as a versatile component for the next generation of advanced materials.

Q & A

Q. What are the key synthetic routes for 1,3,5-trifluoro-2,4,6-triiodobenzene, and how do reaction conditions influence purity and yield?

The synthesis typically involves halogenation of fluorinated benzene precursors. Critical parameters include temperature control (to avoid decomposition of iodine substituents) and solvent selection (e.g., dichloromethane or methanol for recrystallization). Purity is often verified via NMR and X-ray diffraction (XRD), with yields optimized by stoichiometric adjustments of iodine sources like ICl₃ or I₂ .

Q. How is the crystal structure of this compound characterized, and what noncovalent interactions dominate its packing?

Single-crystal XRD with SHELXL refinement reveals halogen bonding (C–I⋯X, X = N, O, P, As, Sb) as the primary interaction. Secondary π–π stacking and C–F⋯O contacts contribute to supramolecular architectures. For example, cocrystals with pyridine N-oxide exhibit directional C–I⋯O bonds (3.49–3.79 Å, angles ~160–170°) .

Q. What solvent systems are optimal for recrystallizing this compound, and how does solubility vary with temperature?

Solubility studies in 12 solvents (289–332 K) show highest solubility in 1,4-dioxane and tetrahydrofuran (THF), attributed to polar interactions. The modified Apelblat equation accurately models temperature dependence (average deviation <1.44%), critical for designing crystallization protocols .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) validate halogen-bond strengths in cocrystals of this compound?

Density Functional Theory (DFT) with dispersion corrections (e.g., ωB97X-D) calculates interaction energies (10–30 kJ/mol) and bond critical point (BCP) parameters (electron density ρ ≈ 0.05–0.10 e/ų). These align with experimental XRD data, confirming strong C–I⋯P/As/Sb bonds in cocrystals with PPh₃, AsPh₃, or SbPh₃ .

Q. What structural factors explain the polymorphism of this compound, and how do polymorphs differ in thermal stability?

Two polymorphs (P21/c and P21/n) exhibit distinct packing: the P21/c form has lamellar structures with weaker cohesion (lower melting point ΔH = 25 kJ/mol vs. 30 kJ/mol for P21/n). AIM analysis shows type-II I⋯I interactions (3.5–3.8 Å) dominate in P21/n, while P21/c relies on fewer directional bonds, reducing thermal stability .

Q. Why do some cocrystals of this compound exhibit fewer halogen bonds than theoretically possible?

Steric hindrance from fluorine substituents and competing interactions (e.g., hydrogen bonds in water-containing cocrystals) limit coordination. For example, the pyridine N-oxide cocrystal forms only two C–I⋯O bonds per molecule despite three iodine sites, due to geometric constraints from π–π stacking and O–H⋯O hydrogen bonds .

Q. How can multi-component cocrystals of this compound be engineered for functional materials?

Ternary systems (e.g., with pyridine N-oxide and water) combine halogen bonds, hydrogen bonds, and π–π interactions. Synthon competition must be balanced: strong C–I⋯O bonds (≈160° angles) coexist with weaker O–H⋯O networks, enabling tailored properties like anisotropic thermal expansion or mesogenicity .

Methodological Guidance

- Experimental Design for Cocrystallization : Use equimolar donor/acceptor ratios in slow-evaporation setups (e.g., methanol/ethanol mixtures). Monitor halogen bond formation via Raman spectroscopy (C–I stretching shifts ≈40 cm⁻¹) .

- Data Contradiction Analysis : Discrepancies between computational and experimental bond lengths (e.g., DFT vs. XRD) often arise from crystal packing effects. Use periodic boundary conditions (PBE-D3) for improved accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.